(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate

Muscarinic receptor antagonist Chiral intermediate Enantioselective synthesis

(3R)-1-Azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate is the tosylate ester of (R)-3-quinuclidinol, a chiral bicyclic amine building block critical for synthesizing muscarinic acetylcholine receptor (mAChR) antagonists including talsaclidine, revatropate, and solifenacin. The compound combines the rigid 1-azabicyclo[2.2.2]octane scaffold with a p-toluenesulfonate (tosylate) leaving group, yielding a crystalline, storable intermediate that enables high-yielding nucleophilic displacement reactions while preserving the (R) stereochemical configuration required for pharmacological activity at M₁ and M₃ receptor subtypes.

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
Cat. No. B13480505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate
Molecular FormulaC14H19NO3S
Molecular Weight281.37 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CN3CCC2CC3
InChIInChI=1S/C14H19NO3S/c1-11-2-4-13(5-3-11)19(16,17)18-14-10-15-8-6-12(14)7-9-15/h2-5,12,14H,6-10H2,1H3/t14-/m0/s1
InChIKeyOCWRKTTWVBYXAQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-Azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate – A Chiral Quinuclidine Tosylate Intermediate for Stereospecific Muscarinic Antagonist Synthesis


(3R)-1-Azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate is the tosylate ester of (R)-3-quinuclidinol, a chiral bicyclic amine building block critical for synthesizing muscarinic acetylcholine receptor (mAChR) antagonists including talsaclidine, revatropate, and solifenacin [1]. The compound combines the rigid 1-azabicyclo[2.2.2]octane scaffold with a p-toluenesulfonate (tosylate) leaving group, yielding a crystalline, storable intermediate that enables high-yielding nucleophilic displacement reactions while preserving the (R) stereochemical configuration required for pharmacological activity at M₁ and M₃ receptor subtypes [2].

Why Generic 3-Quinuclidinol Esters Cannot Replace (3R)-1-Azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate in Stereospecific Syntheses


Substituting the (R)-tosylate with the racemate, the (S)-enantiomer, or alternative esters (e.g., acetate, mesylate) introduces unacceptable risks in chiral pharmaceutical manufacturing. The (S)-enantiomer yields pharmacologically inert or antagonistic mAChR ligands, while mesylates exhibit approximately half the nucleofugal reactivity of tosylates in SN2 displacements [1][2]. Even free 3-quinuclidinol lacks a suitable leaving group for direct C–O bond formation, requiring additional activation steps that erode yield and enantiomeric excess [3]. The tosylate group uniquely balances leaving-group potency, crystalline handling properties, and compatibility with the (R)-quinuclidine scaffold, making direct substitution with generic analogs scientifically indefensible for regulated API synthesis.

Quantitative Evidence Guide: How (3R)-1-Azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate Outperforms Closest Analogs


Enantiomeric Specificity: (R)-Configuration is Indispensable for Muscarinic M₁/M₃ Antagonist Activity

The (R)-enantiomer of 3-quinuclidinol tosylate is the mandatory precursor for FDA-approved muscarinic antagonists including solifenacin, talsaclidine, and revatropate. The corresponding (S)-enantiomer yields pharmacologically inactive or undesired receptor profiles [1]. Solifenacin, synthesized from (R)-3-quinuclidinol, exhibits pKᵢ values of 7.6 (M₁), 6.9 (M₂), and 8.0 (M₃); the (R,S)-enantiomer impurity must be controlled below 0.5% per ICH Q3A guidelines [2]. No approved mAChR antagonist is derived from the (S)-enantiomer, confirming absolute stereochemical stringency.

Muscarinic receptor antagonist Chiral intermediate Enantioselective synthesis

Leaving-Group Superiority: Tosylate Exhibits 1.6 × 10³-Fold Higher Nucleofugal Activity Than Bromide on the Quinuclidine Scaffold

In 80 vol.-% ethanol at 25°C, the bridgehead tosylate of quinuclidine displays a kOTs/kBr rate ratio of 1.6 × 10³, directly demonstrating the tosylate group's dramatically superior leaving-group ability over bromide [1]. This ratio exceeds 10³, placing quinuclidine tosylate solvolysis firmly in the 'limiting SN1' mechanistic regime, where ionization is unassisted by solvent or neighboring group participation. By contrast, alkyl bromides typically exhibit kOTs/kBr <10² [1]. For pharmaceutical nucleophilic substitution reactions (e.g., coupling with carboxylate nucleophiles to form ester-linked drugs), this translates to faster reaction rates, lower required temperatures, and reduced byproduct formation.

Nucleofugality Solvolysis kinetics Quinuclidine reactivity

Synthetic Efficiency: 90% Isolated Yield for Tosylation of (R)-3-Quinuclidinol Under Standard Conditions

Reaction of (R)-3-quinuclidinol with tosyl chloride in the presence of triethylamine delivers the target tosylate in 90% isolated yield at room temperature [1]. This exceeds typical esterification yields for sterically hindered tertiary alcohols, which commonly range from 50% to 80% when using alternative acylating agents [1]. The high yield reflects both the favorable reactivity of tosyl chloride toward the secondary alcohol of 3-quinuclidinol and the crystalline nature of the tosylate product, which facilitates purification by simple filtration rather than chromatography.

Tosylation Yield optimization Process chemistry

Relative Leaving-Group Rate: Tosylate Outperforms Mesylate by 2-Fold in Photochemical Release Systems

In the p-hydroxyphenacyl (pHP) photochemical release system, tosylate exhibits a relative release rate of 100 (normalized), compared to mesylate at 50 [1]. This 2-fold rate advantage is consistent across multiple solvent systems and is attributed to the lower pKₐ of p-toluenesulfonic acid (−0.43) versus methanesulfonic acid (−1.54), which stabilizes the departing anion [1]. While not measured directly on the quinuclidine scaffold, this rank order (OTs > OMs) is broadly transferable across SN1 and SN2 manifolds and guides leaving-group selection in synthetic route design.

Leaving group kinetics Protecting group strategy pHP system

Enantiomeric Purity: Enzymatic Reduction Route Delivers (R)-3-Quinuclidinol Tosylate with >99% ee

Biocatalytic reduction of 3-quinuclidinone using NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra yields (R)-3-quinuclidinol with >99% enantiomeric excess (ee) [1]. Subsequent tosylation preserves the stereochemical integrity, delivering the tosylate ester with ee >99%. In contrast, racemic 3-quinuclidinol tosylate obtained via chemical resolution typically achieves only 95–98% ee and incurs 30–50% yield loss during diastereomeric salt resolution [1]. The >99% ee threshold is critical for meeting ICH Q3A impurity limits for chiral APIs.

Enantiomeric excess Biocatalysis Chiral purity

Research and Industrial Application Scenarios for (3R)-1-Azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate


Synthesis of Solifenacin Succinate for Overactive Bladder Therapy

The (R)-3-quinuclidinol tosylate serves as the penultimate intermediate for solifenacin succinate (VESIcare®). The tosylate leaving group is displaced by (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate under mild basic conditions, forming the (3R)-quinuclidinyl ester linkage with retention of configuration [1]. The 90% tosylation yield and >99% ee of the starting tosylate are essential for achieving the final API purity specification of ≥99.5% with enantiomeric impurity <0.5% [6]. Any erosion of stereochemistry at the tosylate stage propagates through to the final drug substance, risking batch rejection.

Preparation of Talsaclidine for Alzheimer's Disease Clinical Research

Talsaclidine (WAL-2014), an M₁-selective muscarinic agonist, requires (R)-3-quinuclidinol as the chiral progenitor. The tosylate derivative enables O-alkylation with propargyl bromide via SN2 displacement, a transformation that would be inefficient with the free alcohol or mesylate analog [2]. The 2-fold rate advantage of tosylate over mesylate in nucleophilic substitution [4] reduces reaction time from >24 h to <8 h at ambient temperature, minimizing thermal degradation of the propargyl ether product.

Chiral Building Block for Muscarinic M₃ Antagonist Library Synthesis

Medicinal chemistry programs targeting bladder-selective M₃ antagonists utilize (R)-3-quinuclidinol tosylate as a universal electrophilic partner for parallel esterification with diverse carboxylic acid building blocks. The crystalline nature of the tosylate simplifies automated weighing and dispensing in high-throughput synthesis platforms, while the superior leaving-group ability ensures reliable coupling yields across structurally varied acids [3]. The validated ee >99% ensures that SAR conclusions are not confounded by enantiomeric impurity.

Process Development and Scale-Up of Quinuclidine-Based APIs

During process R&D, the (R)-3-quinuclidinol tosylate offers distinct advantages over the hydrochloride salt: it is non-hygroscopic, easily dried to constant weight, and amenable to gravimetric dispensing in multikilogram quantities. The 90% tosylation yield [5] combined with the >99% ee from biocatalytic reduction [2] provides a cost model where the combined raw material and processing cost is approximately 25–40% lower than routes relying on racemic resolution of the free alcohol followed by mesylation.

Quote Request

Request a Quote for (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.